molecular formula C10H11BrClNO2 B13710328 Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride

Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride

Cat. No.: B13710328
M. Wt: 292.55 g/mol
InChI Key: PVWKNIKEHRQUBS-UHFFFAOYSA-N
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Description

Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride is a chemical compound with the molecular formula C10H11BrClNO2. It is a white to brown solid that is used in various chemical and biological research applications. The compound is known for its unique structure, which includes a bromine atom and a carboxylate group attached to an isoindoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride typically involves the bromination of isoindoline derivatives followed by esterification and hydrochloride salt formation. One common method includes the reaction of isoindoline with bromine in the presence of a suitable solvent to introduce the bromine atom. This is followed by the esterification of the resulting brominated isoindoline with methanol and the subsequent formation of the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the carboxylate group.

    Oxidation Reactions: The isoindoline ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

Major Products Formed

    Substitution: Products with different halogen atoms or other nucleophiles replacing the bromine.

    Reduction: Products with modified functional groups, such as alcohols or amines.

    Oxidation: Products with additional oxygen-containing functional groups, such as ketones or carboxylic acids.

Scientific Research Applications

Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-Chloroisoindoline-1-carboxylate Hydrochloride
  • Methyl 5-Fluoroisoindoline-1-carboxylate Hydrochloride
  • Methyl 5-Iodoisoindoline-1-carboxylate Hydrochloride

Uniqueness

Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific research and industrial applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

methyl 5-bromo-2,3-dihydro-1H-isoindole-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H10BrNO2.ClH/c1-14-10(13)9-8-3-2-7(11)4-6(8)5-12-9;/h2-4,9,12H,5H2,1H3;1H

InChI Key

PVWKNIKEHRQUBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(CN1)C=C(C=C2)Br.Cl

Origin of Product

United States

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